N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using suitable methoxyphenyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide: can be compared with other triazine derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the presence of both a methoxyphenyl group and a triazine ring
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-9-7-14(8-10-15)20-17(23)12-22-18(24)21-16(11-19-22)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
QDVJCUWPKBULMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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